5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Description

BenchChem offers high-quality 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNVDRXNGMBFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349571 | |

| Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-03-3 | |

| Record name | 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-03-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, identified by the CAS number 435342-03-3. The guide consolidates available information on its chemical identity and structure. However, a thorough investigation of publicly accessible scientific literature and patent databases reveals a significant lack of detailed experimental data regarding its synthesis, spectroscopic characterization, and biological or pharmacological properties. This document outlines the known information and highlights the current knowledge gaps, thereby identifying opportunities for future research and development in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is a substituted furan derivative characterized by the presence of a tert-butyl group, a piperidin-1-ylmethyl substituent, and a carboxylic acid moiety. These functional groups are expected to influence its solubility, lipophilicity, and potential for biological interactions.

Table 1: Physicochemical Properties of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 435342-03-3 | |

| Molecular Formula | C₁₅H₂₃NO₃ | |

| Molecular Weight | 265.36 g/mol |

Note: The data presented in this table is based on information from chemical suppliers and has not been independently verified through experimental analysis.

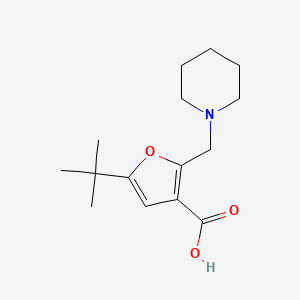

Structural Elucidation

The chemical structure of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is presented below. The structural features, including the heterocyclic furan core, the basic piperidine ring, and the acidic carboxylic acid group, suggest that this molecule could exhibit amphiphilic properties.

Figure 1: Chemical structure of the topic compound.

Synthesis and Characterization: A Knowledge Gap

A comprehensive search of scientific databases, including patent libraries, did not yield any specific, reproducible synthetic protocols for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. While general methods for the synthesis of substituted furans and the introduction of aminomethyl groups are well-established in organic chemistry, a detailed experimental procedure for this particular molecule remains unpublished.

Similarly, there is a notable absence of publicly available analytical data. To fully characterize this compound and confirm its identity and purity, a suite of spectroscopic and analytical techniques would be required.

3.1. Proposed Analytical Workflow for Characterization

Should this compound be synthesized, a standard characterization workflow would involve the following:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and C-N and C-O bonds.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the synthesized compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. ChemDraw | Revvity Signals Software [revvitysignals.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. Log D Measurement | AxisPharm [axispharm.com]

- 17. LogP / LogD shake-flask method [protocols.io]

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid molecular weight and formula

An In-Depth Technical Overview of 5-tert-Butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of 5-tert-Butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, proposes a logical synthetic pathway, and discusses its potential applications based on its structural characteristics.

Compound Identification and Physicochemical Properties

5-tert-Butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid is a substituted furan derivative characterized by the presence of a bulky tert-butyl group, a carboxylic acid moiety, and a piperidin-1-ylmethyl substituent. These features confer specific steric and electronic properties that make it a valuable building block in organic synthesis. Its core identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid | N/A |

| CAS Number | 435342-03-3 | [1][2] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1] |

| Molecular Weight | 265.36 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O |

Structural Analysis and Theoretical Synthesis

The molecular architecture combines a stable furan core with functional groups that offer multiple avenues for chemical modification. The carboxylic acid provides a reactive handle for amide bond formation or other derivatizations, while the tertiary amine introduced by the piperidine ring offers a basic site and potential for salt formation.

Proposed Retrosynthetic Pathway

While specific, validated synthesis protocols for this exact molecule are not widely published in peer-reviewed literature, a logical synthetic route can be devised based on established organic chemistry principles. A plausible approach involves the Mannich reaction, a cornerstone of aminomethylation, followed by ester hydrolysis.

The diagram below illustrates a theoretical workflow for the synthesis of the target compound.

Sources

A Spectroscopic Guide to 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic Acid: Structure, Characterization, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS 435342-03-3), a substituted furan derivative of interest in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed in-silico prediction and interpretation of its spectral data. The guide explains the causal relationships between the molecule's structural features—including the furan core, tert-butyl group, piperidinomethyl side chain, and carboxylic acid moiety—and their expected spectroscopic signatures. Furthermore, it outlines standardized, self-validating protocols for the experimental acquisition of such data, providing a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Molecular Overview

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is a polysubstituted heterocyclic compound featuring a central furan ring, an architecture prevalent in numerous biologically active molecules. The structural complexity, combining a bulky, lipophilic tert-butyl group, a basic piperidine ring linked via a methylene bridge, and an acidic carboxylic acid function, suggests a molecule with multifaceted physicochemical properties relevant to drug development.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity, purity, and connectivity. This guide serves as an expert-level reference for understanding the anticipated NMR, IR, and MS data for the title compound, thereby facilitating its identification and characterization in a research setting.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H (proton) and ¹³C (carbon-13) NMR spectra, assuming analysis in a standard deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal reference (0 ppm).[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the range of δ 10.0-13.0 ppm .[3] The acidic nature of this proton and its tendency to undergo hydrogen bonding and chemical exchange with trace water in the solvent leads to signal broadening.

-

Furan Ring Proton (H-4): The sole proton on the furan ring is at the C-4 position. It is expected to appear as a sharp singlet in the aromatic region, predicted around δ 6.5-7.0 ppm . Its precise shift is influenced by the electron-donating nature of the adjacent tert-butyl group and the electron-withdrawing carboxylic acid.[4][5]

-

Methylene Bridge Protons (-CH₂-N): These two protons are adjacent to the electron-withdrawing furan ring and the nitrogen of the piperidine ring. They are expected to appear as a singlet around δ 3.6-4.0 ppm .

-

Piperidine Protons:

-

α-Protons (adjacent to N): The four protons on the two carbons directly attached to the nitrogen (C-2' and C-6') are deshielded by the heteroatom and are expected to appear as a multiplet around δ 2.4-2.8 ppm .

-

β- and γ-Protons: The remaining six protons of the piperidine ring (on C-3', C-4', and C-5') are further from the nitrogen and will appear upfield as a complex, overlapping multiplet around δ 1.4-1.7 ppm .

-

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, predicted to be in the δ 1.3-1.5 ppm range. This characteristic signal is often a reliable indicator of this group's presence.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 2 | 6.5 - 7.0 | Singlet | 1H | Furan H-4 |

| 3 | 3.6 - 4.0 | Singlet | 2H | -CH₂-N |

| 4 | 2.4 - 2.8 | Multiplet | 4H | Piperidine α-H |

| 5 | 1.4 - 1.7 | Multiplet | 6H | Piperidine β,γ-H |

| 6 | 1.3 - 1.5 | Singlet | 9H | -C(CH₃)₃ |

Table 1: Predicted ¹H NMR data for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly characteristic of the carbon's hybridization and electronic environment.[6][7]

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is significantly deshielded and is expected to appear downfield, around δ 165-175 ppm .[3]

-

Furan Ring Carbons:

-

C-5 (with tert-butyl): This quaternary carbon will be highly substituted and is predicted to be in the δ 155-165 ppm range.

-

C-2 (with CH₂): This quaternary carbon is also deshielded and is expected around δ 148-155 ppm .

-

C-3 (with COOH): The electron-withdrawing effect of the carboxyl group will place this quaternary carbon around δ 120-130 ppm .

-

C-4: This carbon, bonded to the furan proton, is expected to be the most upfield of the furan carbons, around δ 110-120 ppm .

-

-

tert-Butyl Carbons:

-

Quaternary Carbon (-C(CH₃)₃): This carbon will appear around δ 30-35 ppm .

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give a strong signal around δ 28-32 ppm .

-

-

Methylene Bridge Carbon (-CH₂-N): This carbon, situated between the furan ring and the piperidine nitrogen, is predicted to be in the δ 50-55 ppm range.

-

Piperidine Carbons:

-

α-Carbons: The carbons adjacent to the nitrogen are deshielded and expected around δ 53-58 ppm .

-

β-Carbons: These carbons will be further upfield, around δ 25-30 ppm .

-

γ-Carbon: The carbon at the 4-position of the piperidine ring is typically the most shielded, appearing around δ 23-27 ppm .

-

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 165 - 175 | -COOH |

| 2 | 155 - 165 | Furan C-5 |

| 3 | 148 - 155 | Furan C-2 |

| 4 | 120 - 130 | Furan C-3 |

| 5 | 110 - 120 | Furan C-4 |

| 6 | 53 - 58 | Piperidine α-C |

| 7 | 50 - 55 | -CH₂-N |

| 8 | 30 - 35 | -C(CH₃)₃ (Quaternary) |

| 9 | 28 - 32 | -C(CH₃)₃ (Methyls) |

| 10 | 25 - 30 | Piperidine β-C |

| 11 | 23 - 27 | Piperidine γ-C |

Table 2: Predicted ¹³C NMR data for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8]

The IR spectrum is predicted to be dominated by the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids and will likely overlap with the C-H stretching frequencies.[9]

-

C-H Stretches:

-

Aliphatic: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) corresponding to the C-H bonds of the tert-butyl, piperidine, and methylene groups.

-

Furan Ring: A weaker C-H stretch from the furan ring (C4-H) may be visible just above 3000 cm⁻¹ (around 3100-3150 cm⁻¹ ).[10]

-

-

C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted for the carboxylic acid carbonyl. Its position, likely between 1680-1710 cm⁻¹ , is lower than a simple saturated acid due to conjugation with the furan ring's π-system.[11]

-

C=C Stretches (Furan Ring): Medium to weak absorptions corresponding to the carbon-carbon double bond stretches within the furan ring are expected in the 1500-1600 cm⁻¹ region.

-

C-O Stretches: Strong bands corresponding to the C-O single bond stretches of the carboxylic acid and the furan ether linkage are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1100 cm⁻¹ , respectively.[9]

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |

| 3100 - 3150 | Weak | =C-H Stretch (Furan) |

| 2850 - 2980 | Strong | C-H Stretch (Aliphatic) |

| 1680 - 1710 | Strong, Sharp | C=O Stretch (Conjugated Carboxylic Acid) |

| 1500 - 1600 | Medium - Weak | C=C Stretches (Furan Ring) |

| 1210 - 1320 | Strong | C-O Stretch (Carboxylic Acid) |

Table 3: Predicted key IR absorption bands.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, which aids in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected. The molecular formula is C₁₅H₂₃NO₃, with a molecular weight of 265.36 g/mol .

-

Molecular Ion: The base peak in an ESI spectrum is expected to be the protonated molecule at m/z 266.18 [M+H]⁺ .

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem MS experiment, characteristic fragmentation is expected.

-

α-Cleavage: The most favorable and dominant fragmentation pathway for N-alkyl piperidines is α-cleavage, the breaking of a bond adjacent to the nitrogen atom.[12][13][14] Cleavage of the bond between the methylene bridge and the furan ring is highly probable, leading to the formation of a stable piperidinomethyl iminium ion. This would result in a prominent fragment.

-

Loss of tert-Butyl Group: Fragmentation of tert-butyl substituted aromatic systems often involves the loss of a methyl radical (•CH₃, 15 Da) to form a stable [M-15]⁺ ion, followed by potential further fragmentation.[15] The loss of the entire tert-butyl group (57 Da) is also a possibility.

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, though this is often secondary to the highly favorable α-cleavage.[16]

| Predicted m/z | Proposed Identity | Fragmentation Pathway |

| 266 | [M+H]⁺ | Protonated Molecular Ion |

| 250 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl iminium ion via α-cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Table 4: Predicted key mass fragments for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Experimental Protocols and Methodologies

The acquisition of high-quality, reproducible spectral data is contingent upon rigorous and well-defined experimental protocols. The following sections describe self-validating methodologies for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution 1D NMR spectra.[17]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]

-

Insert the sample into the magnet.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field frequency onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a standard pulse program with a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) as needed to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[19]

-

Integrate the peaks in the ¹H spectrum.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing solid or liquid samples.[20]

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol.

-

With the clean, empty crystal, acquire a background spectrum (typically 16-32 scans). This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid powder sample (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[21]

-

Apply pressure using the instrument's built-in clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.

-

Acquire the sample spectrum using the same number of scans as the background.

-

-

Data Processing and Cleaning:

-

The resulting spectrum will be displayed in units of transmittance or absorbance versus wavenumber (cm⁻¹).

-

If necessary, apply an ATR correction algorithm in the software to account for the wavelength-dependent depth of penetration of the IR beam, which makes the spectrum more comparable to a traditional transmission spectrum.[20]

-

Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the characterization and purity assessment of the compound.[22]

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the initial mobile phase composition.

-

Use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid or ammonium acetate) to prepare the mobile phases. A typical mobile phase system would be:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

-

LC Method:

-

Use a C18 reversed-phase column suitable for small molecule analysis (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Set a column temperature of 30-40 °C.

-

Use a flow rate of 0.2-0.4 mL/min.

-

Apply a gradient elution, for example: 5% B to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Inject 1-5 µL of the working solution.

-

-

MS Method:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[23][24]

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a solution of the compound.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500) to detect the [M+H]⁺ ion.

-

To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 266.2) as the precursor and applying collision-induced dissociation (CID) to generate a product ion spectrum.[25]

-

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure and atom numbering of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid.

Caption: Molecular structure of the title compound.

Predicted Mass Spectrometry Fragmentation Workflow

This diagram illustrates the primary predicted fragmentation pathway for the protonated molecule under MS/MS conditions.

Caption: Key fragmentation pathways in mass spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. By deconstructing the molecule into its constituent functional groups and applying first principles of spectroscopy, we have established a detailed set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The causality-driven explanations for these spectral features, combined with robust experimental protocols, furnish researchers with the necessary tools to confidently synthesize, identify, and characterize this molecule and other structurally related compounds. This foundational knowledge is critical for ensuring the scientific integrity of research and accelerating the pace of drug discovery and development.

References

-

Budzikiewicz, H., & Kuck, D. (2006). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

- Bagno, A., Rastrelli, F., & Saielli, G. (2018). Addressing Stereochemistry of Heterocyclic Compounds by DFT NMR Calculations. Israel Journal of Chemistry, 58(3-4), 241-252.

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

-

LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

- de Paula, J. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286.

-

National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Reddit. (2018). Predicting the results of ESR and NSR in heterocyclic aromatic compounds. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. (n.d.). 3-Furancarboxylicacid,methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of.... [Link]

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-433.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Ordway, F. (n.d.). IR: carboxylic acids. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SciELO. (2012). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

The Organic Chemistry Tutor. (2018). mass spectrometry: alpha-cleavage. YouTube. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. [Link]

-

Journal of the American Chemical Society. (1955). Infrared Spectra of Some Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Marine Chemistry. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. youtube.com [youtube.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. tecan.com [tecan.com]

- 23. clinicalpub.com [clinicalpub.com]

- 24. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Solubility Characterization of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to oral bioavailability and formulation strategies. This guide provides a comprehensive framework for characterizing the solubility of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, a complex molecule featuring acidic, basic, and lipophilic moieties. As specific solubility data for this compound is not publicly available, this document serves as a predictive and methodological guide for researchers. We will deconstruct the molecule's physicochemical properties, outline the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss key factors that can influence experimental outcomes. The objective is to equip drug discovery and development scientists with the foundational knowledge and practical tools required to generate a robust and reliable solubility profile for this and structurally related compounds.

Physicochemical Profile & Predicted Solubility Behavior

A thorough analysis of the molecular structure is the first step in predicting solubility behavior. The structure of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid reveals several key functional groups that will dictate its interaction with various solvents.

-

Furan-3-carboxylic acid: This group provides an acidic proton (pKa typically ~3-4), rendering the molecule ionizable in neutral to basic media.

-

Piperidin-1-ylmethyl: The piperidine nitrogen is basic (pKa typically ~9-11), allowing for protonation in neutral to acidic media.

-

5-tert-Butyl: This bulky, non-polar group significantly increases the lipophilicity (hydrophobicity) of the molecule, which will favor solubility in non-polar organic solvents.

The simultaneous presence of an acidic carboxylic acid and a basic piperidine group makes this molecule zwitterionic . In solution, it can exist as a cation (protonated piperidine), an anion (deprotonated carboxylate), a neutral species, or a zwitterion (both groups ionized).[1] This dual nature means its aqueous solubility will be profoundly dependent on pH.[2][3][4]

Predicted pH-Solubility Profile: The solubility of zwitterionic compounds typically follows a "U-shaped" curve as a function of pH.[1][4]

-

At low pH (e.g., pH 1-2): The carboxylic acid will be neutral (protonated), and the piperidine will be cationic (protonated). The net positive charge will enhance solubility in aqueous media.

-

At high pH (e.g., pH > 10): The carboxylic acid will be anionic (deprotonated), and the piperidine will be neutral. The net negative charge will also enhance aqueous solubility.

-

At the Isoelectric Point (pI): At a specific intermediate pH, the net charge on the molecule will be zero. At this pI, intermolecular electrostatic repulsion is minimized, often leading to the lowest aqueous solubility.[2]

This pH-dependent behavior is a critical consideration for oral drug development, as the compound will traverse the highly acidic environment of the stomach (pH ~1.2) and the more neutral environment of the small intestine (pH ~6.8).[5]

Theoretical Principles of Solubility

"Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The foundational principle of solubility is that a solute will dissolve best in a solvent with similar intermolecular forces.[6] Hansen Solubility Parameters (HSP) provide a quantitative method to predict this by breaking down the total cohesion energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

A solvent is likely to dissolve a solute if their three HSP values are similar.[6][7] For our target molecule, the large hydrocarbon moieties (tert-butyl, piperidine ring) will contribute significantly to the δD value, while the carboxylic acid and amine groups will be major contributors to the δH and δP values.

The Henderson-Hasselbalch Equation and Ionizable Drugs

For ionizable compounds, the total aqueous solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. The Henderson-Hasselbalch equation is crucial for predicting how solubility changes with pH.[9][10][11]

-

For the acidic group: S_total = S₀ * (1 + 10^(pH - pKa))

-

For the basic group: S_total = S₀ * (1 + 10^(pKa - pH))

While a useful guide, experimental profiles can deviate from these simple equations due to phenomena like drug self-aggregation in saturated solutions.[9][10][12]

The Impact of the Solid State: Polymorphism

The crystal lattice energy of the solid form must be overcome for dissolution to occur. A single compound can often crystallize into multiple different forms, known as polymorphs, each with a unique crystal structure.[13][14] These different forms can have significantly different physical properties, including melting point and, critically, solubility.[13][14][15][16][17]

Generally, the most thermodynamically stable polymorph has the lowest solubility.[13][16] Metastable forms are more soluble but can convert to the stable form over time.[16] It is imperative during drug development to identify and control the polymorphic form to ensure consistent performance.[13][14]

Standardized Methodologies for Solubility Determination

Two primary types of solubility assays are employed in drug discovery and development: kinetic and thermodynamic.[18][19]

Protocol: Kinetic Solubility Assay (High-Throughput Screening)

The kinetic solubility assay is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[19][20][21] It measures the solubility of a compound that rapidly precipitates out of a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[18][20][22]

Objective: To rapidly estimate aqueous solubility for compound ranking and prioritization.

Methodology: Laser Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Setup: In a 96- or 384-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Compound Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer. This creates a supersaturated solution and induces precipitation.[22]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[22]

-

Measurement: Use a laser nephelometer to measure the amount of light scattered by the insoluble particles (precipitate) in each well.[21][23] The solubility is determined as the concentration at which significant light scattering begins.

Causality: This method is fast because it does not wait for the solid and liquid phases to reach equilibrium. It mimics the situation where a compound administered in a vehicle might precipitate upon entering the aqueous environment of the body.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Kinetic Solubility Assay via Nephelometry."

Protocol: Thermodynamic (Equilibrium) Solubility Assay

The thermodynamic or equilibrium solubility assay is the "gold standard" method.[24] It measures the true solubility of a compound, where the dissolved solute is in equilibrium with an excess of the solid material.[24][25] This data is crucial for pre-formulation, biopharmaceutical classification (BCS), and regulatory submissions.[26][27][28][29]

Objective: To determine the saturation solubility of the most stable solid form of the compound at equilibrium.

Methodology: Shake-Flask Method (Based on OECD Guideline 105) [30][31][32][33]

-

Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) into a series of glass vials.[24]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol) to each vial.[5] The use of buffers across the physiological pH range of 1.2 to 6.8 is standard for BCS classification.[5][29]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[24][29][34]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[25]

-

Solid Phase Analysis: It is best practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that no polymorphic or phase transformation occurred during the experiment.[13]

Causality: The long incubation with excess solid ensures that the system reaches its lowest energy state, providing the solubility value for the most stable crystalline form under those conditions. This value is essential for predicting long-term formulation stability.[25]

Anticipated Solubility Profile in Common Solvents

Given the complex, amphiphilic, and zwitterionic nature of the molecule, a diverse range of solvents should be tested to build a comprehensive solubility profile. The following table provides a template for data collection, outlining the classes of solvents and the rationale for their inclusion.

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale for Inclusion |

| Aqueous Buffers | pH 1.2 (0.1 N HCl) | High | Simulates gastric fluid; piperidine is fully protonated. |

| pH 4.5 (Acetate) | Moderate to Low | Near the predicted pI; both groups may be partially ionized. | |

| pH 6.8 (Phosphate) | Moderate | Simulates intestinal fluid; carboxylate is mostly deprotonated. | |

| pH 7.4 (PBS) | Moderate | Standard physiological buffer for in vitro assays. | |

| pH 10.0 (Carbonate) | High | Carboxylate is fully deprotonated. | |

| Polar Protic | Water (Purified) | Low (at pI) | Baseline aqueous solubility. |

| Ethanol | High | Can engage in hydrogen bonding and solvate nonpolar regions. | |

| Methanol | High | Similar to ethanol, but more polar. | |

| Polar Aprotic | DMSO | Very High | Strong dipole moment; excellent for preparing concentrated stocks. |

| Acetonitrile (ACN) | Moderate | Common solvent for HPLC analysis and purification. | |

| Tetrahydrofuran (THF) | Moderate to High | Good for dissolving organic molecules with some polarity. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate to High | Solvates the lipophilic tert-butyl and piperidine rings. |

| Toluene | Low to Moderate | Primarily interacts with the nonpolar regions of the molecule. |

Conclusion

The solubility of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is predicted to be a complex function of its zwitterionic character, significant lipophilicity, and solid-state properties. Its aqueous solubility will be minimized at its isoelectric point and will increase significantly at both low and high pH values. A thorough characterization requires, at minimum, a high-throughput kinetic assay for early-stage assessment and a definitive thermodynamic shake-flask study across a range of physiologically relevant pH values. Particular attention must be paid to the solid form used in these experiments, as polymorphism can drastically alter the results. By applying the principles and protocols outlined in this guide, researchers can generate a robust and reliable solubility dataset, enabling informed decisions in the drug discovery and development cascade.

References

- Polymorphism in Drugs: Why Crystal Forms M

- Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.

- Test No.

- Test No.

- Kinetic Solubility Assays Protocol. AxisPharm.

- OECD 105 - W

- OECD 105 - Water Solubility Test

- BCS Guideline for solubility and Dissolution.pptx. Slideshare.

- In-vitro Thermodynamic Solubility. Protocols.io.

- Influences of Crystal Anisotropy in Pharmaceutical Process Development. Mettler Toledo.

- Hansen solubility parameter. Wikipedia.

- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.

- Biopharmaceutics Classific

- Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy.

- OECD 105. Phytosafe.

- Biopharmaceutics Classification System and Eligibility for Bio Waivers. Veeprho.

- Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.

- Zwitterions and pH-dependent solubility. PubMed.

- Annex 4.

- Hansen Solubility Parameters. hansen-solubility.com.

- In vitro solubility assays in drug discovery. PubMed.

- A Review on Polymorphism Perpetu

- Aqueous Solubility Assay. Enamine.

- ADME Solubility Assay. BioDuro.

- Hansen Solubility Parameters (HSP): 1—Introduction.

- Thermodynamic Solubility Assay. Evotec.

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar.

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.

- A fully automated kinetic solubility screen in 384-well plate form

- Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- Drug solubility: why testing early m

- Automated assays for thermodynamic (equilibrium) solubility determination.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Hansen solubility parameter – Knowledge and References. Taylor & Francis Online.

- Hansen Solubility Parameters. Kinam Park.

- Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. Oxford Academic.

- A Solubility Comparison of Neutral and Zwitterionic Polymorphs.

- Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality.

- Intrinsic Solubility of Ionizable Compounds

- Henderson Hasselbalch equation – Knowledge and References. Taylor & Francis Online.

- Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.

- Synthesis and Characterization of Furanic Compounds.

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed.

- 2-Furancarboxylic acid. NIST WebBook.

Sources

- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Zwitterions and pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. paint.org [paint.org]

- 9. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar [semanticscholar.org]

- 10. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 14. jocpr.com [jocpr.com]

- 15. d-nb.info [d-nb.info]

- 16. mt.com [mt.com]

- 17. primescholars.com [primescholars.com]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Aqueous Solubility Assay - Enamine [enamine.net]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. In-vitro Thermodynamic Solubility [protocols.io]

- 25. evotec.com [evotec.com]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 28. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 29. veeprho.com [veeprho.com]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 33. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 34. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Unlocking the Therapeutic Potential of the Furan-3-Carboxylic Acid Scaffold: A Guide to Novel Derivatives and Their Biological Activities

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The furan ring is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1] Among its derivatives, the furan-3-carboxylic acid scaffold has emerged as a particularly versatile and promising starting point for the development of novel therapeutic agents. Its unique chemical structure allows for extensive modification, paving the way for the synthesis of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel furan-3-carboxylic acid derivatives, offering researchers and drug development professionals a comprehensive resource grounded in recent scientific findings. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and summarize critical data to accelerate the journey from scaffold to clinical candidate.

The Furan-3-Carboxylic Acid Core: A Privileged Scaffold in Drug Discovery

The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a multitude of pharmaceuticals and natural products.[1][4] Its planarity, polarity conferred by the ether oxygen, and ability to engage in hydrogen bonding make it an excellent pharmacophore.[4] The furan-3-carboxylic acid structure, specifically, offers a strategic advantage. The carboxylic acid group serves as a versatile chemical handle, facilitating a wide array of synthetic transformations such as amidation, esterification, and cyclization, which are fundamental to building molecular diversity and fine-tuning pharmacological properties.[3][5] This inherent adaptability makes it a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target.

Synthetic Pathways to Novel Derivatives

The journey to discovering potent biological activity begins with robust and flexible synthetic strategies. The derivatization of the furan-3-carboxylic acid core is typically a straightforward process, allowing for the systematic exploration of chemical space.

Causality in Synthetic Design

The primary goal of derivatization is to modulate the parent molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk) to enhance its interaction with a biological target. The most common and effective strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which can then be coupled with a diverse range of nucleophiles.

-

Activation Step: The carboxylic acid is often activated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a critical step because the hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride creates a highly electrophilic carbonyl carbon, primed for nucleophilic attack.[2][6]

-

Nucleophilic Substitution: The activated acyl chloride can then be reacted with various amines or alcohols to yield the corresponding amides or esters. This is exemplified by the Schotten-Baumann reaction, a reliable method for acylation.[6] The choice of the amine or alcohol is crucial as this appended moiety will significantly influence the final compound's biological activity.

The diagram below illustrates a generalized workflow for the synthesis of furan-3-carboxamide and ester derivatives, a common strategy employed in the literature.[2][5]

Caption: Generalized workflow for synthesizing furan-3-carboxylic acid derivatives.

A Spectrum of Biological Activities

Systematic derivatization of the furan-3-carboxylic acid scaffold has yielded compounds with significant therapeutic potential across several disease areas.

Potent Antimicrobial and Antifungal Activity

Infections caused by drug-resistant microbes represent a growing global health crisis. Furan derivatives have shown considerable promise in this arena.

-

Key Findings: Novel furan-3-carboxylic acid derivatives have demonstrated significant inhibitory activity against a range of pathogens. For instance, certain derivatives exhibit potent activity against bacteria like Escherichia coli and Staphylococcus aureus, and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7][8] Structure-activity relationship (SAR) studies have revealed that peptide-containing derivatives show superior antifungal potency against prevalent plant pathogens such as Botrytis cinerea.[9] The introduction of halogen atoms into the benzofuran structure has also been shown to enhance antimicrobial activity against Gram-positive bacteria and Candida strains.[10]

-

Mechanism of Action Insights: While not fully elucidated for all derivatives, the antimicrobial action of furan compounds can be linked to their ability to disrupt microbial metabolism.[11] For some antifungal derivatives targeting plant pathogens, the mechanism is believed to involve the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[9]

Promising Anticancer Activity

The search for novel, selective, and potent anticancer agents is a primary focus of drug discovery. Furan-based compounds have emerged as valuable leads.

-

Key Findings: A series of furan-pyridinone compounds synthesized from furan-3-carboxylic acid displayed significant cytotoxicity against esophageal cancer cell lines (KYSE70 and KYSE150), with one compound achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL.[6] Other studies have identified derivatives with potent activity against various human tumor cell lines, with some compounds exhibiting GI50 (50% growth inhibition) values in the low micromolar range, comparable to or better than known anticancer drugs.[2] Certain halogenated benzofuran derivatives have shown remarkable and selective toxicity toward leukemia cells (K562 and HL60) with IC50 values as low as 0.1µM.[12]

-

Mechanism of Action Insights: The anticancer effects of these derivatives are often attributed to the induction of apoptosis (programmed cell death).[12][13] Preliminary studies on some furan-containing carboxylic acids suggest they may also inhibit cellular proliferation and influence calcium signaling pathways within cancer cells.[13]

Significant Anti-inflammatory Effects

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

-

Key Findings: Derivatives of furan-3-carboxylic acid have demonstrated notable anti-inflammatory properties. In the carrageenan-induced rat paw edema model, a standard for evaluating acute inflammation, certain 2,5-dimethyl-N-arylfuran-3-carboxamides showed activity exceeding that of the reference drug ibuprofen.[2] The anti-inflammatory effects can be attributed to various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as potent antioxidant activity.[1] Some derivatives act as potent inhibitors of key inflammatory enzymes like cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX).[14]

Structure-Activity Relationship (SAR) Summary

The analysis of how chemical structure relates to biological activity is paramount for rational drug design. The diagram below summarizes key SAR insights for furan-3-carboxylic acid derivatives based on current literature.

Caption: Key structure-activity relationships for furan-3-carboxylic acid derivatives.

Key Experimental Protocols

To ensure reproducibility and validity, the following section details standardized protocols for evaluating the biological activity of novel furan-3-carboxylic acid derivatives.

General Synthesis Protocol: Furan-3-carboxamide Derivatives

This protocol is a generalized procedure based on methods described in the literature.[2][6]

-

Activation of Carboxylic Acid:

-

To a solution of furan-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

-

Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude furan-3-carbonyl chloride. Use this intermediate immediately in the next step.

-

Causality: The use of an inert atmosphere and dry solvent is critical to prevent hydrolysis of the highly reactive acyl chloride intermediate. DMF acts as a catalyst to facilitate the formation of the acyl chloride.

-

-

Amidation:

-

Dissolve the crude furan-3-carbonyl chloride in a dry, aprotic solvent like dichloromethane.

-

In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor reaction progress by thin-layer chromatography (TLC).

-

Causality: The base is essential to neutralize the HCl gas produced during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure furan-3-carboxamide derivative.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

-

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the standard guidelines for determining Minimum Inhibitory Concentration (MIC).

-

Preparation:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

-

Determining MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

-

Causality: This method provides a quantitative measure of a compound's potency. The serial dilution allows for the precise determination of the minimum concentration required for inhibition, which is a critical parameter for comparing the efficacy of different derivatives.

-

In Vitro Cytotoxicity Assay: MTT Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO-treated) wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Data Analysis:

-

Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[6]

-

The following diagram outlines the workflow for screening and validating potential drug candidates from a synthesized library of derivatives.

Caption: A typical workflow for screening novel chemical derivatives.

Conclusion and Future Perspectives

The furan-3-carboxylic acid scaffold is unequivocally a rich source for the discovery of novel therapeutic agents. The ease of its synthetic modification, coupled with the diverse and potent biological activities of its derivatives, confirms its status as a privileged structure in medicinal chemistry. Research has demonstrated significant potential in developing new antimicrobial, anticancer, and anti-inflammatory drugs from this core.[1][2][9]

Future research should focus on several key areas:

-

Mechanism of Action: Deeper investigation into the precise molecular targets and signaling pathways is crucial for optimizing lead compounds and understanding potential off-target effects.

-

Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

-

Expansion of Diversity: Exploring novel and more complex derivatizations, including the use of bioisosteres and advanced cyclization strategies, could unlock new biological activities and improve existing ones.

By leveraging the insights and methodologies presented in this guide, researchers can continue to exploit the therapeutic potential of furan-3-carboxylic acid derivatives, paving the way for the next generation of innovative medicines.

References

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2024). PubMed. [Link]

-

Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives. (2024). National Agency for Higher Education Quality Assurance. [Link]

-

Convenient Synthesis of Furan‐3‐carboxylic Acid and Derivatives. (2004). Sci-Hub. [Link]

-

Synthesis and biological activity studies of furan derivatives. (N/A). Semantic Scholar. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]

-

Antimicrobial Furancarboxylic Acids from a Penicillium sp. (2020). Journal of Natural Products. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central. [Link]

-

Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2005). ResearchGate. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (N/A). MDPI. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

-

Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing. [Link]

-

Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. (N/A). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. (2006). ResearchGate. [Link]

-

Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (N/A). MDPI. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (N/A). PMC - NIH. [Link]

-

Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. (N/A). Oxford Academic. [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 3. nbinno.com [nbinno.com]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the in silico evaluation of the novel chemical entity, 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid. Designed for drug discovery professionals, this document moves beyond a mere procedural outline to deliver a deep, causal analysis of the computational experimental choices involved in modern bioactivity prediction. We will construct a logical, self-validating workflow that begins with target identification and proceeds through rigorous molecular docking simulations and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to generate a robust, data-driven hypothesis of the compound's potential therapeutic action and liabilities, thereby enabling informed decisions in the early, resource-critical stages of pharmaceutical research. All claims and protocols are substantiated with citations to authoritative scientific literature, ensuring the highest standard of scientific integrity.

Introduction: The Imperative of a Computation-First Strategy

The compound 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid presents a unique constellation of chemical motifs: a sterically demanding tert-butyl group, a basic and flexible piperidine moiety, and an acidic furan-carboxylic acid core. This structural amalgam suggests a high potential for specific, high-affinity interactions with biological macromolecules. However, it also raises critical questions regarding its drug-like properties, including oral bioavailability and potential toxicities. Committing to the significant financial and temporal investment of chemical synthesis and in vitro screening without a predictive understanding of a compound's likely behavior is a high-risk endeavor.

An in silico-first approach mitigates this risk by front-loading the discovery pipeline with data-rich, predictive science. By leveraging validated computational models, we can efficiently screen for potential protein targets, predict binding affinity, and forecast the pharmacokinetic profile of a novel compound. This guide will demonstrate this workflow, establishing a plausible biological target for our query molecule and subsequently predicting its efficacy and safety profile, thereby providing a clear, actionable path for further experimental validation.

A Validated In Silico Workflow: Methodologies & Protocols

The following sections detail a structured, multi-stage computational analysis. Each protocol is presented with an explanation of its underlying principles, ensuring a clear understanding of the causality behind each step.

Ligand Preparation: From 2D Representation to 3D Reality

The foundational step in any structure-based prediction is the generation of a chemically accurate and energetically favorable three-dimensional conformation of the ligand.

Protocol:

-

SMILES Generation: The 2D structure of the compound is first represented as a SMILES (Simplified Molecular Input Line Entry System) string. This machine-readable format is the universal input for most cheminformatics tools. For our compound, the canonical SMILES is CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.

-

3D Conformation Generation: Using a molecular modeling tool such as UCSF Chimera or the open-source program Avogadro, the SMILES string is converted into an initial 3D structure.

-

Energy Minimization: This initial 3D structure is not necessarily the most stable. Therefore, it must be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a low-energy, stable conformation, which is critical for accurate docking results.

-

File Format for Docking: The final, optimized 3D structure is saved in the .pdbqt format, which includes partial charges and rotatable bond information required by docking software like AutoDock Vina.

Target Identification: A Ligand-Based Approach to Hypothesis Generation

With no pre-existing biological data for our compound, we must first identify a plausible protein target. A highly effective strategy is to search for structurally similar molecules with known bioactivity, based on the principle that similar structures often exhibit similar functions.

Protocol:

-

Structural Similarity Search: The compound's SMILES string is used to perform a Tanimoto similarity search against the ChEMBL database, a comprehensive repository of bioactive molecules.

-

Target Hypothesis: The structural features of our compound—specifically the acidic moiety and adjacent aromatic-like furan ring—bear a resemblance to the general structure of non-steroidal anti-inflammatory drugs (NSAIDs). Many of these drugs, such as Celecoxib, target the enzyme Cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade.[1][2][3] This provides a strong, scientifically-grounded hypothesis.

-

Protein Structure Acquisition: We will therefore select human COX-2 as our primary target. A high-resolution crystal structure of human COX-2 in complex with an inhibitor (Vioxx) is available from the Protein Data Bank (PDB ID: 5KIR).[4][5][6] Using a structure that is already bound to a ligand helps to confirm the location and conformation of the active site.

Molecular Docking: Simulating the Protein-Ligand Interaction